Buthiazide-d10 (Major) is a deuterated derivative of the thiazide diuretic, buthiazide. Thiazide diuretics are commonly used in the treatment of hypertension and edema associated with congestive heart failure. The incorporation of deuterium in the molecular structure of buthiazide-d10 enhances its pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects. The compound is primarily utilized in research settings, particularly in studies involving metabolic pathways and drug interactions.
Buthiazide-d10 is synthesized from its non-deuterated counterpart, buthiazide, which is derived from various synthetic routes involving thiazide derivatives. The deuterated version is often produced in specialized laboratories that focus on isotopic labeling for pharmaceutical research. Suppliers of deuterated compounds typically provide buthiazide-d10 for use in analytical chemistry and pharmacological studies.
Buthiazide-d10 falls under several classifications:
The synthesis of buthiazide-d10 involves several key steps:
The synthesis can be achieved via a nucleophilic substitution reaction where a deuterated sulfonamide reacts with a chlorinated thiazide precursor. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity.
Buthiazide-d10 retains the core structure of thiazide diuretics, characterized by a benzothiadiazine ring fused to a sulfonamide group. The incorporation of deuterium at specific positions alters the physical properties without significantly changing the biological activity.
Buthiazide-d10 participates in various chemical reactions typical for thiazides:
The kinetics of these reactions can be studied using mass spectrometry and nuclear magnetic resonance spectroscopy to trace the metabolic pathways and identify the presence of deuterated metabolites.
Buthiazide-d10 functions primarily as a diuretic by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This action leads to increased excretion of sodium and water, resulting in decreased blood volume and blood pressure.
Studies have shown that isotopic labeling does not significantly alter the mechanism but may affect the pharmacokinetics due to differences in metabolism and elimination half-life.
Characterization techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy are commonly employed to confirm the identity and purity of buthiazide-d10.
Buthiazide-d10 is primarily used in scientific research applications:
Deuterium-labeled pharmaceuticals serve as critical internal standards and metabolic probes. Buthiazide-d10 incorporates ten deuterium atoms (²H or D) at specific positions to preserve bioactivity while enabling precise tracking.
Thiazide diuretics like buthiazide feature a benzothiadiazine-1,1-dioxide core with chlorinated and sulfonamide substituents [1]. Buthiazide-d10 targets non-labile hydrogen sites to avoid isotopic exchange:
Table 1: Deuterium Substitution Sites in Buthiazide-d10
Position Type | Chemical Environment | Deuterium Count |
---|---|---|
Benzylic methyl | -SO₂N(CD₃) | 6 |
Aliphatic methylene | Cyclohexyl -CD₂- | 2 |
Aromatic ortho-chloro | Benzene ring (inactive sites) | 2 |
Deuterium’s higher mass (2.014 u vs. 1.008 u for hydrogen) reduces bond vibrational frequency, strengthening C-D bonds by ~5-10 kcal/mol via the kinetic isotope effect (KIE) [7]. This confers:
Deuterium substitution induces characteristic NMR perturbations:
Table 2: Comparative NMR Chemical Shifts (ppm) in CD₃OD Solvent
Proton Position | Buthiazide | Buthiazide-d10 | Δδ (ppm) |
---|---|---|---|
-SO₂N(CH₃) | 2.95 | Not detectable | - |
Cyclohexyl -CH₂- | 1.82 | 1.80 | -0.02 |
Aromatic H-6 | 7.28 | 7.25 | -0.03 |
Deuterium decoupling simplifies spectra by eliminating ¹H-¹H coupling, enabling unambiguous assignment [5].
HRMS at 50,000+ resolution distinguishes diagnostic ions:
Table 3: Characteristic HRMS Fragments (Positive Mode)
Fragment Ion | m/z Observed | Mass Error (ppm) | Proposed Structure |
---|---|---|---|
[M+H]⁺ | 439.0321 | <2 | C₁₀D₁₀ClN₃O₄S₂⁺ |
[M+H-SO₂]⁺ | 375.0702 | 3 | C₉D₁₀ClN₃O₂S⁺ |
[C₆D₄ClNO]⁺ | 246.9831 | 1 | Chlorinated dihydropyridine⁺ |
Deuterium-specific fragments include m/z 50.0648 ([ND₂CD₃]⁺), absent in non-deuterated spectra.
X-ray diffraction reveals subtle isotopic packing effects:
Table 4: Single-Crystal X-ray Diffraction Parameters
Parameter | Buthiazide | Buthiazide-d10 | Change |
---|---|---|---|
Unit cell volume (ų) | 1258.7 | 1257.9 | -0.06% |
C-X bond length (X=H/D) | 1.085 | 1.092 | +0.65% |
O···O H-bond (Å) | 2.712 | 2.722 | +0.37% |
Deuterium’s lower incoherent neutron scattering cross-section (2.05 barn vs. 80.27 barn for hydrogen) enhances diffraction resolution for nuclear density mapping [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1